Cas no 39513-75-2 (6-Methyl-4-chromanone)
6-Methyl-4-chromanone Chemical and Physical Properties
Names and Identifiers
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- 6-methylchroman-4-one
- 6-methyl-4-chromanone
- 6-Methyl-2,3-dihydro-4H-chromen-4-one
- 6-methyl-2,3-dihydrochromen-4-one
- RJHXEPLSJAVTFW-UHFFFAOYSA-N
- 4H-1-Benzopyran-4-one, 2,3-dihydro-6-methyl-
- PubChem17932
- 6-Methy1-4-chromanone
- 6-methyl-chroman-4-one
- AMOT0736
- BCP27107
- STL301228
- 5174AB
- SBB063797
- VZ30820
- 6-Methyl-4-chromanone
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- MDL: MFCD00024071
- Inchi: 1S/C10H10O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3
- InChI Key: RJHXEPLSJAVTFW-UHFFFAOYSA-N
- SMILES: O1CCC(C2C=C(C)C=CC1=2)=O
Computed Properties
- Exact Mass: 162.06800
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.7
Experimental Properties
- Color/Form: Not determined
- Density: 1.071 g/mL at 25 °C(lit.)
- Melting Point: 33.0 to 37.0 deg-C
- Boiling Point: 162°C/28mmHg(lit.)
- Flash Point: >230 °F
- Refractive Index: 1.5550
- PSA: 26.30000
- LogP: 1.96020
- Solubility: Not determined
6-Methyl-4-chromanone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,2-8°C
6-Methyl-4-chromanone Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methyl-4-chromanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M135498-1g |
6-Methyl-4-chromanone |
39513-75-2 | 97% | 1g |
¥162.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M135498-200mg |
6-Methyl-4-chromanone |
39513-75-2 | 97% | 200mg |
¥51.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M135498-25g |
6-Methyl-4-chromanone |
39513-75-2 | 97% | 25g |
¥2372.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M135498-5g |
6-Methyl-4-chromanone |
39513-75-2 | 97% | 5g |
¥593.90 | 2023-09-02 | |
| Alichem | A449042650-10g |
6-Methylchroman-4-one |
39513-75-2 | 95% | 10g |
$197.60 | 2023-09-02 | |
| Alichem | A449042650-25g |
6-Methylchroman-4-one |
39513-75-2 | 95% | 25g |
$463.50 | 2023-09-02 | |
| Chemenu | CM162682-5g |
6-Methyl-2,3-dihydro-4H-chromen-4-one |
39513-75-2 | 95% | 5g |
$102 | 2021-08-05 | |
| Chemenu | CM162682-10g |
6-Methyl-2,3-dihydro-4H-chromen-4-one |
39513-75-2 | 95% | 10g |
$194 | 2021-08-05 | |
| Chemenu | CM162682-25g |
6-Methyl-2,3-dihydro-4H-chromen-4-one |
39513-75-2 | 95% | 25g |
$421 | 2021-08-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029673-5g |
6-Methyl-4-chromanone |
39513-75-2 | 97% | 5g |
¥533 | 2024-05-23 |
6-Methyl-4-chromanone Suppliers
6-Methyl-4-chromanone Related Literature
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Suraj Sharma,Bipul Sarma,Gakul Baishya New J. Chem. 2021 45 15475
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2. Derivatives of hydroxyquinol. Part 4. A synthesis of di-O-methyl-citromycin; electronic effects in hydroxyquinol derivativesFrancis M. Dean,Keith B. Hindley,Stephen Murray,William Taylor J. Chem. Soc. Perkin Trans. 1 1976 2444
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Rami J. Obaid,Ehsan Ullah Mughal,Nafeesa Naeem,Amina Sadiq,Reem I. Alsantali,Rabab S. Jassas,Ziad Moussa,Saleh A. Ahmed RSC Adv. 2021 11 22159
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4. Carcinogenic nitrogen compounds. Part LXXX. [1]Benzopyrano-[4,3-b]indoles and 6H-[1]benzopyrano[4,3-b]quinolinesN. P. Buu-Ho?,A. Croisy,P. Jacquignon,D.-P. Hien,A. Martani,A. Ricci J. Chem. Soc. Perkin Trans. 1 1972 1266
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Neng Jiang,Su-Yi Li,Sai-Sai Xie,Hequan Yao,Hongbin Sun,Xiao-Bing Wang,Ling-Yi Kong RSC Adv. 2014 4 63632
Additional information on 6-Methyl-4-chromanone
Introduction to 6-Methyl-4-chromanone (CAS No. 39513-75-2) and Its Emerging Applications in Chemical Biology
6-Methyl-4-chromanone, identified by the Chemical Abstracts Service Number (CAS No.) 39513-75-2, is a heterocyclic organic compound belonging to the chromanone class. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and promising biological activities. The chromanone scaffold, characterized by a benzopyranone core, is widely recognized for its role in pharmaceutical and agrochemical applications. The presence of a methyl group at the 6-position and a ketone functionality at the 4-position enhances its reactivity and biological potential, making it a valuable scaffold for drug discovery and material science.
The structural framework of 6-Methyl-4-chromanone contributes to its versatility in chemical modifications, enabling the synthesis of derivatives with tailored biological functions. Recent advancements in synthetic chemistry have facilitated the development of novel chromanone-based compounds, which exhibit inhibitory effects on various enzymatic targets and signaling pathways. These derivatives have been explored for their potential in treating neurological disorders, inflammation, and metabolic diseases.
One of the most compelling aspects of 6-Methyl-4-chromanone is its role as a precursor in the synthesis of bioactive molecules. Researchers have leveraged its reactive sites to develop inhibitors of key enzymes involved in cancer progression, such as kinases and proteases. For instance, studies have demonstrated that chromanone derivatives can modulate the activity of tyrosine kinases, which are critical in cell signaling and proliferation. This has opened up new avenues for developing targeted therapies against cancer.
In addition to its pharmaceutical applications, 6-Methyl-4-chromanone has shown promise in material science. Its ability to form stable complexes with metal ions has been exploited in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies. The incorporation of chromanone units into these materials enhances their stability and functionality, making them more suitable for industrial use.
The biological activity of 6-Methyl-4-chromanone has been further investigated through computational modeling and high-throughput screening techniques. These approaches have revealed that the compound can interact with biological targets such as receptors and ion channels. For example, studies suggest that chromanone derivatives may exhibit neuroprotective effects by modulating glutamate receptor activity. This has implications for the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.
Recent clinical trials have begun to explore the therapeutic potential of 6-Methyl-4-chromanone derivatives in human health. Preliminary results indicate that certain chromanone-based compounds can reduce inflammation and oxidative stress in cellular models of disease. These findings are particularly exciting given the growing recognition of inflammation's role in chronic conditions such as arthritis and cardiovascular disease. Further research is needed to fully elucidate the mechanisms of action and optimize dosing regimens for clinical applications.
The synthesis of 6-Methyl-4-chromanone has been refined through modern catalytic methods, including transition metal-catalyzed reactions and asymmetric synthesis techniques. These advancements have not only improved yield but also enabled the production of enantiomerically pure compounds, which are essential for drug development. The ability to produce chiral chromanones with high enantiomeric purity opens up new possibilities for developing enantiomerically selective drugs with enhanced efficacy and reduced side effects.
The environmental impact of synthesizing 6-Methyl-4-chromanone has also been a focus of recent research. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. For example, biocatalytic methods using enzymes have been explored as an alternative to traditional chemical synthesis. These approaches align with global efforts to promote sustainable industrial practices while maintaining high standards of product quality.
In conclusion, 6-Methyl-4-chromanone (CAS No. 39513-75-2) represents a structurally intriguing compound with significant potential in chemical biology and material science. Its unique properties make it a valuable scaffold for drug discovery, while its applications in catalysis and environmental science highlight its versatility. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in advancing scientific understanding and technological innovation.
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